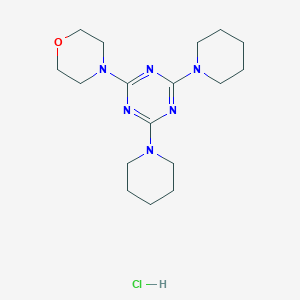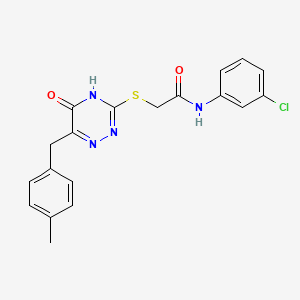
4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine hydrochloride” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this triazine ring are two piperidinyl groups and a morpholine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazine ring, with the piperidinyl and morpholine groups attached. The exact structure would depend on the specific locations of these groups on the triazine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazine ring and the piperidinyl and morpholine groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazine ring could potentially influence its electronic properties, while the piperidinyl and morpholine groups could influence its solubility and reactivity .作用機序
Target of Action
Similar compounds have been found to interact with ni(ii) complexes .
Mode of Action
The compound interacts with its targets through coordination. In the case of Ni(II) complexes, the neutral tridentate ligand is found coordinated to the Ni(II) via three N-atoms from the hydrazone, pyridine, and s-triazine rings .
Biochemical Pathways
Similar compounds have been found to exhibit selective adsorption properties, which could potentially affect various biochemical pathways .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine hydrochloride. For instance, the solvent used for synthesis can determine the structure and properties of similar compounds .
実験室実験の利点と制限
One of the main advantages of using 4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine hydrochloride in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine hydrochloride. One area of interest is the development of new compounds based on this molecule, which could have improved properties and applications. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Additionally, further research is needed to fully understand the potential toxicity of this compound and its effects on human health.
合成法
The synthesis of 4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine hydrochloride is a complex process that involves several steps. The most common method of synthesis involves the reaction of morpholine and cyanuric chloride in the presence of piperidine. The resulting product is then treated with hydrochloric acid to obtain the final compound.
科学的研究の応用
4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine hydrochloride has a wide range of applications in scientific research. It is commonly used as a reagent in chemical synthesis and has been used in the preparation of various compounds, including heterocyclic compounds and peptides.
特性
IUPAC Name |
4-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O.ClH/c1-3-7-21(8-4-1)15-18-16(22-9-5-2-6-10-22)20-17(19-15)23-11-13-24-14-12-23;/h1-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKHWPOAARJFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N3CCOCC3)N4CCCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-methoxyphenyl)ethyl]-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2856365.png)
![5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2856366.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2856368.png)
![(Z)-2-(2-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2856370.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2856371.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2856373.png)
![N-(3-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2856375.png)


![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2856379.png)

